molecular formula C11H20Si B14365008 Silane, trimethyl-7-octen-1-ynyl- CAS No. 91657-05-5

Silane, trimethyl-7-octen-1-ynyl-

Cat. No.: B14365008
CAS No.: 91657-05-5
M. Wt: 180.36 g/mol
InChI Key: VPDUOUQZMQFMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl-7-octen-1-ynyl-, is an organosilicon compound with the molecular formula C11H20Si and a molecular weight of 180.36 g/mol . It is characterized by a terminal alkene and a trimethylsilyl-protected terminal alkyne within its structure, making it a valuable building block in organic synthesis and materials science research . This compound is available for purchase from various international suppliers with a typical purity of 95% . As an alkynylsilane, this compound belongs to a class of reagents where the silyl group directly bonded to the sp-carbon of the triple bond serves multiple purposes . The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be readily removed under mild conditions (e.g., with K2CO3 or TBAF) to regenerate the reactive C≡C–H bond . Furthermore, the presence of the silyl group can influence the regioselectivity of subsequent reactions at the triple bond due to both steric and electronic effects . This functional group is frequently employed in cross-coupling reactions, such as the Sonogashira reaction, to create complex molecular architectures after a deprotection step . The combination of a protected alkyne and a terminal alkene in one molecule, as found in this compound, provides two distinct reactive handles for further chemical transformations, such as hydrosilylation or polymerization, making it a versatile intermediate for constructing advanced materials and complex organic molecules . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

91657-05-5

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

trimethyl(oct-7-en-1-ynyl)silane

InChI

InChI=1S/C11H20Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5H,1,6-9H2,2-4H3

InChI Key

VPDUOUQZMQFMKH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl-7-octen-1-ynyl-, can be synthesized through several methods. One common approach involves the reaction of 7-octen-1-ynyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of silane, trimethyl-7-octen-1-ynyl-, often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl-7-octen-1-ynyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and organic synthesis .

Mechanism of Action

The mechanism by which silane, trimethyl-7-octen-1-ynyl-, exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions are crucial for its role as a coupling agent and in surface modification applications .

Comparison with Similar Compounds

Key Findings:

Reactivity : The alkenyl-alkynyl hybrid structure in Trimethyl-7-octen-1-ynyl-silane provides superior interfacial bonding compared to vinyl-silanes, as seen in its ability to enhance cement-rubber composite strength by 10–20% . This contrasts with simpler vinyl-silanes, which show lower bond strength in ceramic-polymer systems .

Thermal Stability : Trimethoxy groups confer higher hydrolytic stability than trimethyl-silanes, but the compound’s thermal stability is intermediate compared to MDP-containing silanes used in dental applications .

Adhesion Performance: Silane coupling agents with phosphate groups (e.g., MDP) achieve higher bond strengths (~25–30 MPa) due to chemical bonding with hydroxyapatite in dental ceramics . However, Trimethyl-7-octen-1-ynyl-silane is more versatile in non-biological applications like concrete-rubber composites .

Table 2: Performance in Concrete Modification

Silane Type Penetration Depth (mm) Compressive Strength Retention (%) Water Repellency
Trimethyl-7-octen-1-ynyl-silane 3–5 85–90 High
Conventional silane coatings 1–2 70–75 Moderate
Hydrophobic resins Surface-only 60–65 Low
  • Mechanism : The compound’s small molecular size allows deeper concrete penetration (~3–5 mm), forming hydrophobic layers within capillary pores, whereas surface coatings fail under mechanical stress .
  • Limitations : Unlike MDP-silanes, it lacks chemical affinity to calcium-silicate-hydrate (C-S-H) gels, limiting its use in high-strength cement systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.